Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a bicyclic organic compound featuring a benzofuran scaffold fused with a partially saturated cyclohexenone ring. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The structure includes a ketone group at position 4, a methyl substituent at position 2, and an ethyl ester moiety at position 3 (Fig. 1). Its stereoelectronic properties are influenced by the conjugation between the furan oxygen and the carbonyl groups, which may enhance stability or reactivity in synthetic pathways .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)10-7(2)16-9-6-4-5-8(13)11(9)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJETLBWXWCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fine chemicals and as a building block for various materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Crystallographic Data: Structural determination using tools like SHELX and ORTEP-3 has resolved the conformation of the tetrahydrofuran ring, confirming a boat-like geometry in the reference compound.
- Spectroscopic Data : Infrared (IR) and NMR spectra for the reference compound highlight strong carbonyl stretching (~1700 cm⁻¹) and deshielded protons adjacent to the ketone group. Comparative data for analogues are sparse in open literature.
Biological Activity
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 194.18 g/mol
- CAS Number : 103204-90-6
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies indicate that it possesses activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to cell death.
- Cell Cycle Modulation : The compound disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
Study on Anticancer Effects
A notable study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in humans. Current research is focused on optimizing formulations for better bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, and what methodological considerations ensure high yield and purity?
- Answer: The compound is typically synthesized via multi-step reactions involving cyclization and esterification. A documented method includes:
Cyclization of substituted cyclohexenones with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis) to form the benzofuran core .
Oxidation of intermediate dihydro derivatives using agents like PCC (pyridinium chlorochromate) to introduce the 4-oxo group .
Esterification with ethanol under reflux to stabilize the carboxylate moiety.
- Key considerations: Temperature control during cyclization (60–80°C), stoichiometric precision of oxidizing agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. How is the structural integrity of this compound validated in research settings?
- Answer: Structural characterization employs:
- NMR spectroscopy:
- ¹H NMR identifies protons on the tetrahydrobenzofuran ring (δ 1.2–2.8 ppm for CH₂ groups) and the ethyl ester (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂) .
- ¹³C NMR confirms the carbonyl (C=O) at δ 170–175 ppm and the aromatic carbons .
- IR spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (4-oxo group) .
- Mass spectrometry (MS): Molecular ion [M+H]⁺ at m/z 236.1 .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of the tetrahydrobenzofuran core, and how do substituents influence reactivity?
- Answer: The compound undergoes:
- Electrophilic substitution at the 2-methyl position due to electron-donating effects of the adjacent oxygen .
- Nucleophilic acyl substitution at the ester group, enabling derivatization (e.g., hydrolysis to carboxylic acid under basic conditions) .
- Impact of substituents: Electron-withdrawing groups (e.g., fluorine at position 6, as in ) reduce ring aromaticity, increasing susceptibility to oxidation .
Q. What methodologies are used to evaluate the compound’s biological activity, and how are mechanistic hypotheses tested?
- Answer:
- Enzyme inhibition assays: Target enzymes (e.g., cyclooxygenase-2) are incubated with the compound, and activity is measured via spectrophotometry .
- Molecular docking simulations: Computational models predict binding affinities to biological targets (e.g., kinase domains) using software like AutoDock Vina .
- In vitro cytotoxicity: IC₅₀ values are determined against cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves analyzed using GraphPad Prism .
Q. How do researchers address contradictions in stability data across studies (e.g., pH-dependent degradation)?
- Answer: Contradictions arise from varying experimental conditions. Methodological solutions include:
- Standardized stability protocols: Accelerated degradation studies at 40°C/75% RH for 4 weeks, with HPLC monitoring .
- pH-rate profiling: Degradation kinetics are measured in buffers (pH 1–12) to identify hydrolysis-sensitive regions (e.g., ester cleavage at pH > 10) .
- Cross-validation: Compare data with structurally analogous compounds (e.g., ’s thiophene derivative) to isolate substituent-specific effects .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- Answer:
- X-ray crystallography: Determines absolute configuration of chiral centers in derivatives .
- 2D NMR (COSY, HSQC): Assigns overlapping proton signals in complex mixtures (e.g., diastereomers) .
- High-resolution mass spectrometry (HRMS): Confirms empirical formulas of novel derivatives with <2 ppm error .
Data Contradiction Analysis
Q. How can conflicting solubility data (e.g., polar vs. nonpolar solvents) be reconciled in literature?
- Answer: Apparent contradictions often stem from:
- Polymorphism: Different crystalline forms exhibit varying solubility. Techniques like DSC (differential scanning calorimetry) identify polymorphs .
- Solvent purity: Residual water in DMSO reduces solubility. Use Karl Fischer titration to verify solvent dryness .
- Temperature effects: Solubility in ethanol increases from 5 mg/mL at 25°C to 12 mg/mL at 40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
